1-(3-Iodobenzyl)pyrrolidine

概要

説明

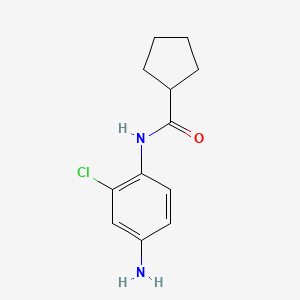

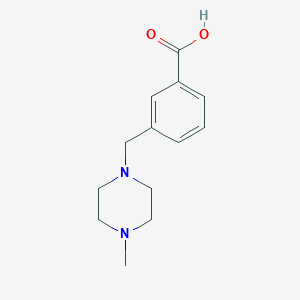

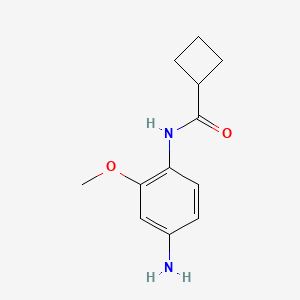

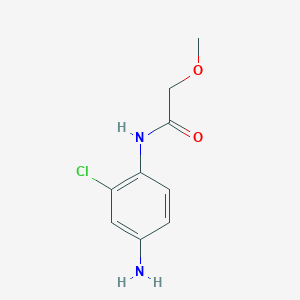

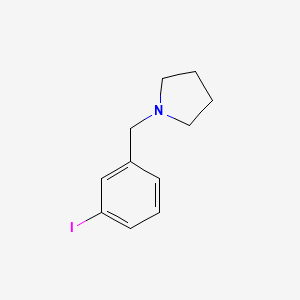

1-(3-Iodobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyrrolidine Derivatives : A study by Ikuta et al. (1987) focused on synthesizing 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as anti-inflammatory and analgesic agents. These compounds showed promise as dual inhibitors of prostaglandin and leukotriene synthesis, with some having equivalent anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Pyrrolidines in Magnetic Resonance Spectroscopy : Dobrynin et al. (2021) developed a new method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical widely used in biophysical and biomedical research, particularly in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

Synthesis of Chiral Pyrrolidines : Suto et al. (1992) described the synthesis of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones from starting materials involving chiral α-methylbenzyl functionality. This study is significant for the development of chiral pyrrolidine derivatives (Suto et al., 1992).

Biological and Medicinal Applications

Pyrrolidine Alkaloids in Natural Products : Liu et al. (2016) isolated a new pyrrolidine alkaloid from the root barks of Orixa japonica, demonstrating its larvicidal and nematicidal activities, suggesting potential in the development of natural pesticides (Liu et al., 2016).

Antioxidant and Anticholinergic Activities : Rezai et al. (2018) synthesized natural bromophenols, including pyrrolidine derivatives, and investigated their antioxidant and anticholinergic activities. These compounds demonstrated potential in biological applications due to their strong antioxidant properties (Rezai et al., 2018).

Safety and Hazards

将来の方向性

Pyrrolidine derivatives, including 1-(3-Iodobenzyl)pyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors enhancing this interest . This suggests that this compound and similar compounds could have promising future applications in the development of new drugs with different biological profiles .

作用機序

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse range of bioactivities .

Mode of Action

The pyrrolidine ring, a common feature in many biologically active compounds, is known to interact with biological targets in a unique manner due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is known to modify physicochemical parameters and optimize adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

特性

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZIRZPTAFNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594623 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-44-2 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。